

Spectroscopic Profile of 1-Hydroxy-2-butanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Hydroxy-2-butanone

Cat. No.: B1215904

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **1-Hydroxy-2-butanone** (CAS No: 5077-67-8), a primary alpha-hydroxy ketone. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and visual diagrams to aid in data interpretation and application.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **1-Hydroxy-2-butanone**, presented in tabular format for clarity and comparative analysis.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted and reported chemical shifts for ^1H and ^{13}C NMR of **1-Hydroxy-2-butanone**.

Table 1: ^1H NMR Spectroscopic Data for **1-Hydroxy-2-butanone**

Proton Assignment	Predicted Chemical Shift (ppm) in D ₂ O	Multiplicity
CH ₃ (Position 4)	0.89	t (triplet)
CH ₂ (Position 3)	2.58	q (quartet)
CH ₂ OH (Position 1)	4.19	s (singlet)

Data sourced from the Human Metabolome Database (predicted, 400 MHz).[1]

Table 2: ¹³C NMR Spectroscopic Data for **1-Hydroxy-2-butanone**

Carbon Assignment	Predicted Chemical Shift (ppm)
C-4 (CH ₃)	7.9
C-3 (CH ₂)	36.9
C-1 (CH ₂ OH)	Not specified
C-2 (C=O)	209.3

Note: Predicted values for similar structures, such as butanone, are used as a reference. Specific experimental ¹³C NMR data for **1-Hydroxy-2-butanone** is not readily available in the searched resources.[2]

IR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **1-Hydroxy-2-butanone**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3550 - 3230	Broad	O-H stretch (alcohol)
~2900 - 3000	Medium-Strong	C-H stretch (alkyl)
~1700 - 1725	Strong	C=O stretch (ketone)
~1120 - 1030	Medium	C-O stretch (alcohol)

Data interpreted from characteristic functional group absorption regions for alpha-hydroxy ketones.[\[3\]](#)[\[4\]](#)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data (EI-MS) for **1-Hydroxy-2-butanone**

m/z (Mass-to-Charge Ratio)	Relative Intensity	Plausible Fragment Ion
88	Low	[M] ⁺ (Molecular Ion)
57	High	[CH ₃ CH ₂ CO] ⁺
31	Medium	[CH ₂ OH] ⁺
29	High	[CH ₃ CH ₂] ⁺

Data sourced from the NIST WebBook and PubChem.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample like **1-Hydroxy-2-butanone**.

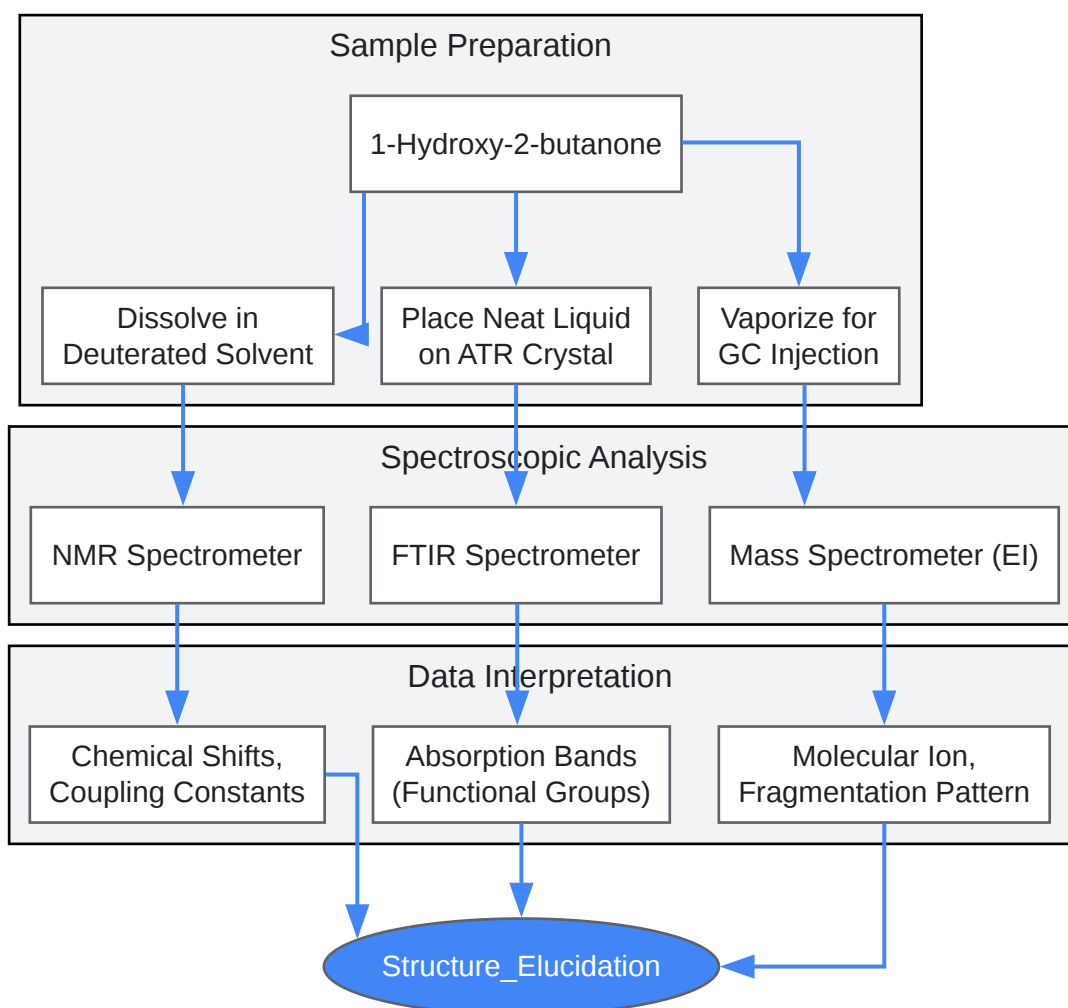
- Sample Preparation: Dissolve approximately 5-10 mg of **1-Hydroxy-2-butanone** in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[\[8\]](#)

- **Instrument Setup:** The analysis is typically performed on a 300 or 400 MHz NMR spectrometer.^[1] The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire ^1H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phase-corrected, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.^{[2][9]}
- **Sample Preparation:** For Attenuated Total Reflectance (ATR) FTIR, a small drop of neat **1-Hydroxy-2-butanone** is placed directly onto the ATR crystal (e.g., diamond or germanium).^{[10][11]}
- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the spectral contributions of the instrument and the ambient environment.
- **Sample Spectrum:** The sample is applied to the crystal, and the sample spectrum is acquired. The instrument collects multiple scans, which are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. The spectrum is typically analyzed in the range of 4000 to 400 cm^{-1} .^[5]
- **Sample Introduction:** As **1-Hydroxy-2-butanone** is a volatile liquid, it can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct injection port.^[12] For GC-MS, the sample is injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer.
- **Ionization:** In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ($[\text{M}]^+$) and fragment ions.^[13]

- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

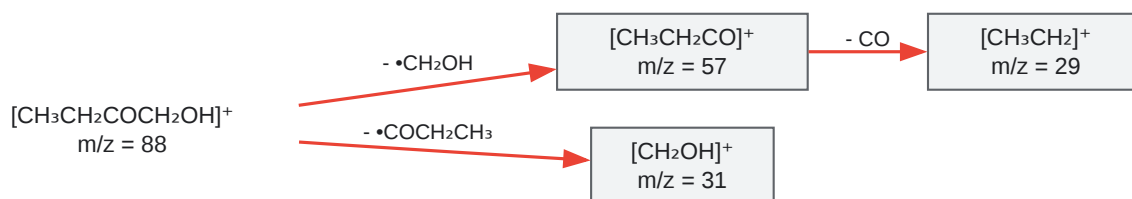
Data Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of **1-Hydroxy-2-butanone**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1-Hydroxy-2-butanone**.



[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathway of **1-Hydroxy-2-butanone** in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: ^1H NMR Spectrum (1D, 400 MHz, D_2O , predicted) (HMDB0031507) [hmdb.ca]
- 2. docbrown.info [docbrown.info]
- 3. infrared spectrum of 3-hydroxybutanone $\text{C}_4\text{H}_8\text{O}_2$ $\text{CH}_3\text{COCH}(\text{OH})\text{CH}_3$ prominent wavenumbers cm^{-1} detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. 1-Hydroxy-2-butanone | $\text{C}_4\text{H}_8\text{O}_2$ | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Hydroxy-2-butanone [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ^{13}C nmr spectrum of 3-hydroxybutanone $\text{C}_4\text{H}_8\text{O}_2$ $\text{CH}_3\text{COCH}(\text{OH})\text{CH}_3$ analysis of chemical shifts ppm interpretation of $\text{C}-^{13}\text{C}$ chemical shifts ppm of acetoin C_{13} ^{13}C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Hydroxy-2-butanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215904#spectroscopic-data-for-1-hydroxy-2-butanone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com